C-1 Hydroxyl vs. Ketone: Madolin I Differentiation
Madolin U distinguishes itself from its close analog Madolin I (3a) by the nature of its C-1 functional group. 1D and 2D NMR analysis confirmed that Madolin U possesses a secondary hydroxyl group at position C-1, indicated by signals at δH 3.85 (1H, m) and δC 75.2 (d), whereas Madolin I features a ketone group at the same position with a signal at δC 206.8 (s) . This is supported by an IR absorption band at 3256 cm⁻¹ for the hydroxyl group in Madolin U .
| Evidence Dimension | C-1 Functional Group (1H and 13C NMR Chemical Shifts) |
|---|---|
| Target Compound Data | Madolin U (3): δH 3.85 (1H, m), δC 75.2 (d) |
| Comparator Or Baseline | Madolin I (3a): δH N/A for H-1, δC 206.8 (s) |
| Quantified Difference | A downfield shift of +131.6 ppm for C-1 in Madolin I relative to Madolin U, reflecting a change from a hydroxyl-bearing carbon to a ketone carbonyl. |
| Conditions | NMR spectroscopy in CDCl3 at 400 MHz (1H) and 100 MHz (13C); IR spectroscopy (KBr). |
Why This Matters
This specific substitution creates a hydrogen bond donor/acceptor site not present in Madolin I, directly impacting molecular recognition, target binding, and solubility, and serves as a key spectroscopic marker for purity and structural confirmation.
- [1] Wu, T.-S., Chan, Y.-Y., Leu, Y.-L. (2001). Constituents of the Roots and Stems of Aristolochia mollissima. Journal of Natural Products, 64(1), 71-74. View Source
